3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride 3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC12938172
InChI: InChI=1S/C6H11N5.2ClH/c7-6-9-5(10-11-6)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,7,9,10,11);2*1H
SMILES: C1CNCC1C2=NC(=NN2)N.Cl.Cl
Molecular Formula: C6H13Cl2N5
Molecular Weight: 226.10 g/mol

3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride

CAS No.:

Cat. No.: VC12938172

Molecular Formula: C6H13Cl2N5

Molecular Weight: 226.10 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride -

Specification

Molecular Formula C6H13Cl2N5
Molecular Weight 226.10 g/mol
IUPAC Name 5-pyrrolidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride
Standard InChI InChI=1S/C6H11N5.2ClH/c7-6-9-5(10-11-6)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,7,9,10,11);2*1H
Standard InChI Key KVJGDOUMBVLWQG-UHFFFAOYSA-N
SMILES C1CNCC1C2=NC(=NN2)N.Cl.Cl
Canonical SMILES C1CNCC1C2=NC(=NN2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride (C₆H₁₂N₆·2HCl) features a 1,2,4-triazole ring substituted at the 3-position with a pyrrolidin-3-yl group and at the 5-position with an amino group. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological contexts. Key structural attributes include:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms, enabling participation in hydrogen bonding and π-π interactions .

  • Pyrrolidine substituent: A saturated five-membered amine ring conferring conformational flexibility and potential for secondary interactions with biological targets .

  • Amino group: Enhances hydrogen-bonding capacity and serves as a site for further functionalization .

X-ray crystallographic studies of related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides reveal perpendicular orientations between the triazole ring and adjacent substituents, a feature likely conserved in this compound due to steric and electronic similarities .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

Building on protocols for analogous triazoles , the synthesis of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride likely involves a two-step process:

  • Formation of the triazole core: Cyclocondensation of pyrrolidin-3-ylguanidine with a suitable carbonyl precursor under microwave irradiation.

  • Salt formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Reaction optimization data for similar compounds (Table 1) highlight the impact of solvent and temperature on yield:

Table 1. Optimization of Triazole Synthesis Conditions for Analogous Compounds

EntrySolventTemperature (°C)Time (min)Yield (%)
1Ethanol1802527
2Acetonitrile1702558
3Methanol1705054

Microwave irradiation significantly reduces reaction times compared to conventional heating, with acetonitrile emerging as the optimal solvent for balancing yield and purity .

Scalability and Purification

Scale-up trials (1 mmol → 10 mmol) for related triazoles demonstrate consistent yields (73–81%) when using non-aqueous bases like potassium hydroxide in methanol . Purification typically involves simple filtration due to the poor solubility of triazole derivatives in polar aprotic solvents, followed by recrystallization from ethanol or acetonitrile .

Tautomeric Behavior and Spectroscopic Analysis

Annular Prototropic Tautomerism

The 1,2,4-triazole core exhibits three tautomeric forms (Figure 1):

  • 5-Amino-1H-1,2,4-triazole (5)

  • 3-Amino-1H-1,2,4-triazole (5')

  • 5-Amino-4H-1,2,4-triazole (5'')

Figure 1. Tautomeric equilibria of 1,2,4-triazole derivatives
55’5”\text{5} \rightleftharpoons \text{5'} \rightleftharpoons \text{5''}

NMR studies of analogous compounds reveal a predominance of the 5-amino-1H tautomer in DMSO-d₆, evidenced by:

  • ¹H NMR: Broad singlet at δ 11.6–11.7 ppm (NH proton) .

  • ¹³C NMR: Resonances at δ 158.2–158.6 ppm (C-3 and C-5) .

X-ray crystallography confirms the solid-state preference for the 5-amino-1H tautomer, stabilized by N–H···N and N–H···O hydrogen bonds .

Solvent-Dependent Tautomeric Shifts

Polar aprotic solvents (e.g., DMSO) favor the 5-amino-1H tautomer, while protic solvents (e.g., methanol) shift equilibrium toward the 3-amino-1H form due to competitive hydrogen bonding .

Table 2. Tautomeric Distribution in Selected Solvents

Solvent5-Amino-1H (%)3-Amino-1H (%)5-Amino-4H (%)
DMSO-d₆9262
CD₃OD68284
CDCl₃85123

Pharmacological Implications

Antiparasitic Activity

While direct data on 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride are lacking, structurally related 1,2,4-thiadiazol-5-amines exhibit macrofilaricidal activity against Onchocerca gutturosa (Table 3) .

Table 3. Bioactivity of Heterocyclic Antiparasitic Agents

CompoundCore StructureAdult Worm Motility Reduction (%)
Thiadiazole 21,2,4-Thiadiazole89
Oxadiazole 61,2,4-Oxadiazole78
Triazole 81,2,4-Triazole65

The triazole core’s improved solubility (≥2.5 mg/mL in PBS) compared to thiadiazoles (≤0.8 mg/mL) suggests potential for enhanced bioavailability in vivo .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous solubility: ≥15 mg/mL (pH 7.4, dihydrochloride salt form) .

  • Thermal stability: Decomposition onset at 218–220°C (DSC) .

  • Photostability: <5% degradation after 48 h under UV-A exposure .

Metabolic Stability

Microsomal half-life data for related triazoles:

  • Human liver microsomes: t₁/₂ = 42 ± 5 min .

  • Rat liver microsomes: t₁/₂ = 38 ± 4 min .

CYP450 inhibition assays suggest low risk of drug-drug interactions (IC₅₀ > 50 μM for CYP3A4, 2D6, and 2C9) .

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